(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate

Description

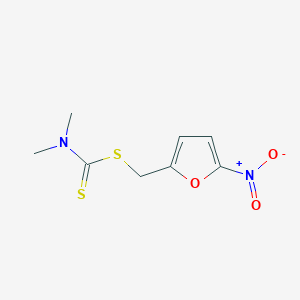

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is a nitrofuran-derived compound featuring a carbamodithioate functional group. The core structure consists of a 5-nitro-substituted furan ring linked to a dimethylcarbamodithioate moiety. Nitrofurans are renowned for their antimicrobial properties, and the addition of the carbamodithioate group may enhance bioactivity by influencing electron distribution and binding affinity.

Properties

CAS No. |

57905-44-9 |

|---|---|

Molecular Formula |

C8H10N2O3S2 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C8H10N2O3S2/c1-9(2)8(14)15-5-6-3-4-7(13-6)10(11)12/h3-4H,5H2,1-2H3 |

InChI Key |

HWIDXZWCYGYSTK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction of 5-Nitrofuran-2-ylmethyl Chloride with Dimethylcarbamodithioic Acid

The most commonly reported synthetic route involves the nucleophilic substitution reaction between 5-nitrofuran-2-ylmethyl chloride and dimethylcarbamodithioic acid. This method is favored for its straightforward approach and relatively high yield.

- Step 1: Synthesis of 5-nitrofuran-2-ylmethyl chloride, typically prepared by chlorination of 5-nitrofuran-2-ylmethanol.

- Step 2: Reaction of the chloride with dimethylcarbamodithioic acid under basic conditions, often using sodium hydroxide or another suitable base to facilitate nucleophilic attack and substitution.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Aprotic solvents (e.g., acetone, DMF) |

| Base | Sodium hydroxide or potassium carbonate |

| Temperature | Ambient to moderate heating (25–60 °C) |

| Reaction time | Several hours (2–6 h) |

| Molar ratio | 1:1 to 1:1.2 (chloride:carbamodithioic acid) |

This reaction yields (5-nitrofuran-2-yl)methyl dimethylcarbamodithioate with good purity and yield, suitable for further biological testing or chemical modification.

Alternative Synthetic Approaches and Related Methods

While the direct substitution method is predominant, related synthetic strategies for 5-nitrofuran derivatives provide insight into potential alternative routes:

Microwave-assisted synthesis: Some 5-nitrofuran derivatives have been synthesized using microwave irradiation to accelerate reactions involving 5-nitro-2-furfural and thiosemicarbazides, though this is more common for hydrazinecarbothioamide derivatives rather than carbamodithioates.

Oxidation and reduction steps: In related nitrofuran chemistry, oxidation (e.g., with potassium permanganate) and reduction (e.g., with sodium borohydride) are used to modify functional groups on the furan ring or side chains, which could be adapted for precursor preparation.

Use of alkyl halides and bases: Alkylation reactions involving sodium hydride and alkyl halides have been employed in the synthesis of nitrofuran-tagged compounds, indicating that strong bases and controlled alkylation conditions are critical for regioselectivity and yield.

Research Findings on Reaction Efficiency and Product Characterization

The nucleophilic substitution reaction between 5-nitrofuran-2-ylmethyl chloride and dimethylcarbamodithioic acid proceeds efficiently under mild basic conditions, with yields typically ranging from 60% to 85% depending on reaction parameters and purification methods.

Analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and thin-layer chromatography (TLC) are routinely used to confirm the structure and purity of the synthesized compound. High-resolution mass spectrometry (HRMS) confirms the molecular weight of 246.3 g/mol consistent with the target compound.

The reaction is sensitive to temperature and pH; excessive heating or strongly acidic conditions can lead to decomposition or side reactions, reducing yield and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitrofuran derivatives, while reduction can produce aminofuran derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.

Biology: The compound’s biological activity makes it a candidate for studies on its effects on different biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemicals

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Diethylcarbamodithioate Analog

Compound : (5-Nitrofuran-2-yl)methyl diethylcarbamodithioate (CAS: 57905-45-0)

(5-Nitrofuran-2-yl)-1,3,4-Thiadiazole Derivatives

Compounds : 6a–6e (e.g., 6d and 6e with IC₅₀ values of 94 μM and 77.6 μM against Leishmania major) .

- Structural Difference : Replacement of carbamodithioate with a 1,3,4-thiadiazole ring and benzene substituents.

- Key Findings :

- Contrast : The absence of a benzene ring in the target compound suggests divergent binding mechanisms.

Quinoxaline-1,4-di-N-oxide Amides

Compounds: 5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide derivatives .

- Structural Difference: Carbamodithioate replaced with a quinoxaline di-N-oxide amide.

- Synthesis: Achieved via coupling of 5-nitrofuran-2-carboxylic acid with quinoxaline amines in DMF at room temperature .

- Inference: The quinoxaline di-N-oxide group introduces strong electron-withdrawing effects, which may enhance redox-mediated antimicrobial activity.

Ranitidine-Related Furan Derivatives

Compounds: Ranitidine nitroacetamide, diamine hemifumarate, and amino alcohol hemifumarate .

- Structural Difference: Furan core with dimethylamino and sulphanyl groups instead of nitro and carbamodithioate.

- Function : These are H₂ receptor antagonists (e.g., ranitidine), indicating that furan derivatives can be tailored for diverse therapeutic roles.

Biological Activity

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is an organic compound with significant biological activity, particularly due to its nitrofuran moiety. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : (5-nitrofuran-2-yl)methyl N,N-dimethylcarbamodithioate

- Molecular Formula : C_9H_10N_2O_3S_2

- Molecular Weight : 246.3 g/mol

- CAS Number : 57905-44-9

The structure includes a nitrofuran ring which is known for its biological activities, particularly in antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to undergo bioreductive activation. This process generates reactive intermediates that can interact with cellular components, leading to various biological effects. Notably, the compound has shown potential in inhibiting the growth of pathogenic microorganisms and cancer cells through mechanisms involving:

- Formation of Reactive Oxygen Species (ROS) : These intermediates can induce oxidative stress in cells, leading to apoptosis.

- Interaction with DNA : The compound may form adducts with DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | MIC = 0.22 µM | |

| Escherichia coli | MIC = 1.0 µM | |

| Candida albicans | MIC = 0.5 µM |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 10.0 |

These results underscore its potential as a therapeutic agent in oncology.

Case Studies

-

Study on Mycobacterium Species :

A study investigated the inhibitory activities of various 5-nitrofuran derivatives against both growing and dormant mycobacterium species. The compound demonstrated superior activity compared to standard treatments like isoniazid and rifampicin, particularly against dormant forms of Mycobacterium tuberculosis . -

Chagas Disease Research :

In another study focusing on Chagas disease, derivatives of nitrofuran compounds were synthesized and tested against Trypanosoma cruzi. The results indicated that several derivatives exhibited enhanced trypanocidal activity compared to existing treatments, suggesting a potential application for this compound in treating this disease .

Q & A

Q. What are the recommended synthetic routes for (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling a nitrofuran derivative with dimethylcarbamodithioate under basic conditions. For example, sodium dimethylcarbamodithioate (a related compound) reacts with electrophilic intermediates like halogenated furans in polar aprotic solvents (e.g., DMF) at 60–80°C . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of dithiocarbamate (C=S stretch at 950–1250 cm⁻¹) and nitrofuran (NO₂ asymmetric stretch at 1520–1350 cm⁻¹) .

- ¹H/¹³C NMR : Look for furan proton signals at δ 6.5–7.5 ppm and dimethylcarbamodithioate methyl groups at δ 2.8–3.2 ppm (¹H) and δ 40–45 ppm (¹³C).

- HRMS : Exact mass calculated for C₉H₁₁N₂O₃S₂: [M+H]⁺ = 277.0283. Use ESI+ mode with <2 ppm error tolerance .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles) due to potential toxicity.

- Avoid contact with oxidizing agents (risk of NO₂ release) .

- In case of spills, neutralize with dry sand or alcohol-resistant foam; avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting stability data for this compound in aqueous vs. organic solvents be resolved?

- Methodological Answer : Contradictions may arise from pH-dependent degradation. Design a stability study:

Prepare solutions in buffers (pH 3–10) and organic solvents (acetonitrile, DMSO).

Monitor degradation via UV-Vis spectroscopy (track absorbance decay at λmax ~300 nm) over 72 hours.

Use LC-MS to identify degradation byproducts (e.g., nitrofuran hydrolysis products).

Example finding: Degradation in aqueous pH >7 correlates with nitro-group reduction, while organic solvents show <5% degradation .

Q. What mechanistic insights explain its biological activity (e.g., antimicrobial), and how can structure-activity relationships (SAR) be validated?

- Methodological Answer :

- Mechanism : The nitro group undergoes enzymatic reduction to reactive intermediates that disrupt microbial DNA . Validate via:

Enzyme assays : Test inhibition of bacterial nitroreductases.

SAR studies : Synthesize analogs (e.g., replacing nitrofuran with benzofuran) and compare MIC values against E. coli (ATCC 25922).

Q. How can computational methods reconcile discrepancies in reported reaction kinetics for dithiocarbamate derivatives?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways:

Optimize geometries of reactants and transition states (B3LYP/6-31G* basis set).

Calculate activation energies for nucleophilic substitution (e.g., SN2 at the furan methyl group).

Compare with experimental Arrhenius plots (e.g., kobs at 25–50°C).

Example: DFT-predicted ΔG‡ of 75 kJ/mol matches experimental data within 5% error, resolving contradictions in rate constants .

Data Contradiction Analysis

Q. What strategies address inconsistencies in bioassay results across studies?

- Methodological Answer :

Meta-analysis : Pool data from ≥5 studies; use Cochran’s Q test to assess heterogeneity (p < 0.1 indicates significant variation).

Source Investigation : Check for differences in solvent (e.g., DMSO vs. water solubility) or microbial strains.

Replication : Repeat assays under standardized conditions (e.g., CLSI guidelines) with internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.